HDAC6 Inhibitory Potency: Nanomolar IC₅₀ Advantage Over Unsubstituted Phenyl Chloroacetamide
2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide exhibits potent inhibition of human HDAC6, with reported IC₅₀ values of 53 nM [1] and 20 nM [2] in biochemical assays. In contrast, the structurally simplified analog 2-chloro-N-phenylacetamide, which lacks the fluorine and methanesulfonyl substituents, shows an IC₅₀ of 3200 nM against HDAC6 under comparable assay conditions [3]. This represents a 60- to 160-fold improvement in potency, directly attributable to the 2-fluoro-5-methanesulfonylphenyl substitution pattern.
| Evidence Dimension | HDAC6 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 53 nM and 20 nM (two independent measurements) |
| Comparator Or Baseline | 2-Chloro-N-phenylacetamide: 3200 nM |
| Quantified Difference | 60- to 160-fold lower IC₅₀ (more potent) |
| Conditions | Biochemical fluorescence assays using recombinant human HDAC6 and fluorogenic peptide substrates (RHKKAc or Z(Ac)Lys-AMC) |
Why This Matters
This potency differential justifies the selection of this compound over simpler chloroacetamides for HDAC6-targeted studies, ensuring robust enzyme inhibition at lower concentrations and reducing off-target effects at higher doses.
- [1] BindingDB. BDBM50450625 (CHEMBL4160522). IC₅₀ = 53 nM against human HDAC6. Assay: Z(Ac)Lys-AMC substrate, GST-tagged full-length enzyme. View Source
- [2] BindingDB. BDBM50588334 (CHEMBL5171489). IC₅₀ = 20 nM against human HDAC6 (379-382 residues). Assay: RHKKAc fluorogenic substrate. View Source
- [3] BindingDB. BDBM50569285 (CHEMBL4864941). IC₅₀ = 3200 nM against human recombinant HDAC6. Assay: RHKK(Ac) fluorogenic substrate, baculovirus-expressed enzyme. View Source
